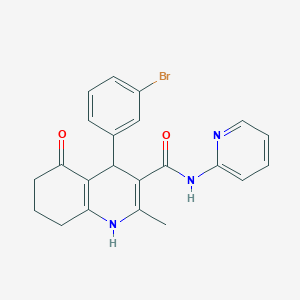

4-(3-Bromophenyl)-2-methyl-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Description

The compound 4-(3-Bromophenyl)-2-methyl-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide features a hexahydroquinoline core substituted with a meta-bromophenyl group at position 4, a methyl group at position 2, and a pyridin-2-yl carboxamide moiety. Its molecular formula is C₂₂H₂₁BrN₃O₂ (calculated molecular weight: 454.33 g/mol).

Properties

CAS No. |

361194-18-5 |

|---|---|

Molecular Formula |

C22H20BrN3O2 |

Molecular Weight |

438.3 g/mol |

IUPAC Name |

4-(3-bromophenyl)-2-methyl-5-oxo-N-pyridin-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |

InChI |

InChI=1S/C22H20BrN3O2/c1-13-19(22(28)26-18-10-2-3-11-24-18)20(14-6-4-7-15(23)12-14)21-16(25-13)8-5-9-17(21)27/h2-4,6-7,10-12,20,25H,5,8-9H2,1H3,(H,24,26,28) |

InChI Key |

GUSVZRVKYMQDAF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=CC=C3)Br)C(=O)NC4=CC=CC=N4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromophenyl)-2-methyl-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.

Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, using a bromophenylboronic acid and a suitable palladium catalyst.

Attachment of the Pyridinyl Group: The pyridinyl group can be attached through a nucleophilic substitution reaction, where the pyridine derivative reacts with an appropriate electrophile.

Formation of the Carboxamide: The final step involves the formation of the carboxamide group through an amidation reaction, typically using a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. These activities can be explored through in vitro and in vivo studies.

Medicine

In medicinal chemistry, this compound can serve as a lead compound for the development of new drugs. Its structural features allow for modifications that can enhance its pharmacological properties, such as bioavailability, potency, and selectivity.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, and electronic materials.

Mechanism of Action

The mechanism of action of 4-(3-Bromophenyl)-2-methyl-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromophenyl and pyridinyl groups can facilitate binding to these targets, while the quinoline core can interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Positional Isomerism of Bromophenyl Group

- 4-(4-Bromophenyl)-2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide Molecular Formula: C₂₅H₂₆BrN₃O₂ Key Differences:

- Bromine at para-position on phenyl ring.

- Additional methyl groups at positions 2,7,5.

- Impact:

- Para-substitution reduces steric hindrance compared to meta.

Alternative Aromatic Substituents

- 4-(5-Methyl-2-(methylthio)thiophen-3-yl)-2-methyl-5-oxo-7-phenyl-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide Molecular Formula: C₂₈H₂₈N₃O₂S₂ Key Differences:

- Thiophene ring replaces bromophenyl.

- Methylthio group introduces sulfur-based interactions.

- Impact:

- Thiophene’s electron-rich system may alter π-π stacking.

- Methylthio enhances lipophilicity .

Modifications in the Carboxamide Moiety

- 4-(3-Bromophenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide Molecular Formula: C₂₄H₂₂BrN₃O₃ Key Differences:

- 2-Methoxyphenyl replaces pyridin-2-yl.

- Impact:

- Methoxy’s electron-donating effect may reduce hydrogen-bond acceptor capacity compared to pyridine.

- 4-(3-Bromophenyl)-2-methyl-5-oxo-N-(o-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide Molecular Formula: C₂₄H₂₄BrN₃O₂ Key Differences:

- Ortho-tolyl (methyl-substituted phenyl) replaces pyridin-2-yl.

- Impact:

- Lower synthetic yield (19%) compared to pyridinyl analogs, suggesting challenging synthesis .

Core Scaffold Modifications

- Ethyl 4-(5-bromo-2-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate Molecular Formula: C₂₂H₂₆BrNO₄ Key Differences:

- Ethyl ester replaces carboxamide.

- Hydroxyl group on bromophenyl.

- Impact:

Structure-Activity Relationships (SAR)

- Pyridin-2-yl vs. Phenyl Carboxamide : Pyridinyl analogs exhibit stronger receptor binding due to nitrogen’s hydrogen-bond acceptor capability, as seen in free fatty acid receptor modulators .

- Bromine Position : Meta-substitution (target compound) may optimize steric and electronic interactions compared to para (–2).

- Methyl Groups : Additional methyl groups (e.g., 2,7,7-trimethyl in ) enhance lipophilicity but may reduce solubility and oral bioavailability.

Biological Activity

The compound 4-(3-Bromophenyl)-2-methyl-5-oxo-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

This compound features a bromophenyl group , a methyl group , and a pyridinyl moiety attached to a hexahydroquinoline core . Its molecular formula is with a molecular weight of approximately 452.35 g/mol. The structural complexity suggests diverse interactions with biological targets, including enzymes and receptors.

Research indicates that the compound may act as an inhibitor in specific biochemical pathways. The proposed mechanisms include:

- Enzyme Inhibition : The compound may bind to active sites of enzymes, inhibiting their function and altering metabolic pathways.

- Receptor Modulation : Interaction with receptors could lead to downstream effects in signaling pathways associated with various diseases.

Anticancer Potential

Studies have shown that derivatives of hexahydroquinoline compounds exhibit significant anticancer activity. For instance, similar compounds have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms such as inducing apoptosis and inhibiting angiogenesis .

Antimicrobial Activity

Quinoline derivatives are known for their antimicrobial properties. The compound has shown potential against various bacterial strains and fungi in preliminary studies. For example, related compounds have demonstrated activity against Plasmodium falciparum, the causative agent of malaria .

In Vitro Studies

A series of in vitro studies have evaluated the biological activity of this compound:

-

Anticancer Activity :

- In a study involving human cancer cell lines, the compound exhibited IC50 values indicating effective inhibition of cell growth compared to standard chemotherapeutics.

- Mechanistic studies suggested that the compound induces apoptosis through the mitochondrial pathway.

- Antimicrobial Efficacy :

Case Studies

Several case studies have highlighted the therapeutic applications of similar quinoline derivatives:

- Case Study 1 : A derivative was found to significantly reduce tumor size in xenograft models when administered in conjunction with existing chemotherapy agents.

- Case Study 2 : A clinical trial evaluating a related hexahydroquinoline derivative demonstrated improved patient outcomes in terms of survival rates and reduced side effects compared to traditional therapies.

Comparative Analysis

The following table summarizes key findings from studies on related compounds:

| Compound Name | Biological Activity | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| Compound A | Anticancer | 0.05 | Apoptosis induction |

| Compound B | Antimicrobial | 0.014 | Cell wall synthesis inhibition |

| Compound C | Antimalarial | 5.87 | Inhibition of heme polymerization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.